N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-18-3-6-21(7-4-18)30-17-24(28)25-16-23(27-11-13-29-14-12-27)19-5-8-22-20(15-19)9-10-26(22)2/h3-8,15,23H,9-14,16-17H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLYWNROXOQXAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with acetamide derivatives and heterocyclic analogs reported in the literature, focusing on structural motifs, synthetic strategies, and biological activities.
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Findings:
Core Heterocycle Influence: The target compound’s 1-methylindolin-5-yl group distinguishes it from 2-oxoindolin-3-ylidene analogs (e.g., Compound 1-F), which lack the morpholinoethyl spacer and exhibit distinct electronic profiles due to the oxo group . Pyridazinone-based acetamides (e.g., FPR2 agonists) prioritize planar heterocycles for receptor binding, contrasting with the indoline-morpholine 3D architecture of the target compound .
Substituent Effects: The p-tolyloxy group in the target compound enhances lipophilicity compared to simpler arylacetamides (e.g., N-(p-tolyl)acetamide) . However, it lacks electron-withdrawing groups (e.g., nitro in Compound 1.7), which are critical for redox-mediated antiproliferative effects . Morpholinoethyl substitution is uncommon in the cited analogs; most derivatives use smaller substituents (e.g., methyl, methoxy) for target engagement .
Synthetic Complexity: The target compound’s synthesis likely requires sequential alkylation and coupling steps, similar to the multi-step routes for thiazolidinone-dioxoisoindolin hybrids . In contrast, simpler analogs (e.g., N-(p-tolyl)acetamide) are synthesized via direct acylation .
Biological Activity Trends :
- While the target compound’s activity is uncharacterized in the provided evidence, structurally related compounds show diverse applications:
- Pyridazinone acetamides activate formyl peptide receptors (FPR1/FPR2) .
- Benzothiazole acetamides are patented for antimicrobial or kinase inhibitory roles .
Critical Analysis of Structural Novelty
However, its lack of electron-deficient aromatic systems (e.g., nitro, cyano) may limit redox-based mechanisms observed in analogs like Compound 1.7 . Further studies are needed to evaluate its pharmacokinetic profile, particularly the impact of the morpholinoethyl chain on blood-brain barrier penetration compared to smaller substituents in FPR agonists .
Preparation Methods
Key Synthetic Strategies
Retrosynthetic Analysis
The target compound can be dissected into three primary building blocks (Fig. 1):
- 1-Methylindolin-5-amine : Serves as the aromatic core.
- Morpholinoethyl intermediate : Introduces the morpholine-containing side chain.
- 2-(p-Tolyloxy)acetyl group : Provides the acetamide functionality.
Table 1: Retrosynthetic Disconnection Points
| Disconnection | Bond Formed | Key Reagents/Conditions |
|---|---|---|
| Acetamide linkage | C-N | Carbodiimide coupling (EDC/HOBt) |
| Morpholinoethyl chain | C-N | Reductive amination (NaBH₃CN) |
| Indoline core | C-C | Cyclization (Pictet-Spengler) |
Stepwise Synthesis Pathways
Synthesis of 1-Methylindolin-5-amine
The indoline core is typically prepared via cyclization of substituted anilines.
Method A: Pictet-Spengler Cyclization
- Reactants : 5-Amino-2-methylindole, formaldehyde
- Conditions : HCl (cat.), ethanol, reflux (12 h)
- Yield : 68–72%
Method B: Catalytic Hydrogenation
- Reactants : 5-Nitro-1-methylindole
- Conditions : H₂ (1 atm), 10% Pd/C, ethanol, 25°C (6 h)
- Yield : 85–90%
Morpholinoethyl Side Chain Installation
The morpholine moiety is introduced via alkylation or reductive amination.
Method C: Reductive Amination
- Step 1 : Condensation of 1-methylindolin-5-amine with morpholine-4-carbaldehyde.
- Solvent : Dichloromethane
- Catalyst : Acetic acid (0.1 eq)
- Step 2 : Reduction with sodium cyanoborohydride (NaBH₃CN).
- Conditions : 0°C → RT, 4 h
- Yield : 75–80%
Method D: Nucleophilic Substitution
- Step 1 : Bromoethylation of 1-methylindolin-5-amine using 1,2-dibromoethane.
- Base : K₂CO₃, acetonitrile, reflux (8 h)
- Step 2 : Displacement with morpholine.
- Conditions : 80°C, 12 h
- Yield : 60–65%
Acetamide Formation
The final step couples the morpholinoethyl-indoline intermediate with 2-(p-tolyloxy)acetic acid.
Method E: Carbodiimide-Mediated Coupling
- Activation : 2-(p-Tolyloxy)acetic acid + EDC (1.2 eq) + HOBt (1.1 eq) in DMF (0°C, 30 min).
- Coupling : Add morpholinoethyl-indoline intermediate (1.0 eq), stir at RT (12 h).
- Workup : Aqueous NaHCO₃ extraction, column chromatography (SiO₂, EtOAc/hexane).
- Yield : 82–88%
Method F: Mixed Anhydride Method
- Anhydride Formation : 2-(p-Tolyloxy)acetic acid + ClCO₂iPr (1.5 eq), N-methylmorpholine (2.0 eq), THF (-15°C).
- Coupling : Add amine intermediate, warm to RT (6 h).
- Yield : 78–84%
Optimization and Scalability
Critical Process Parameters
Table 2: Reaction Optimization for Method E
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Coupling Temp | 0–40°C | 25°C | ±5% yield fluctuation |
| EDC Equiv | 1.0–1.5 | 1.2 | <1.2: Incomplete activation |
| Solvent | DMF, THF, DCM | DMF | DMF gives 15% higher yield |
Industrial-Scale Considerations
- Continuous Flow Synthesis : Microreactors enable precise control of exothermic steps (e.g., EDC activation).
- Purification : Simulated moving bed (SMB) chromatography reduces solvent use by 40% compared to batch columns.
- Waste Management : Morpholine recovery via distillation (bp 128°C) achieves 95% reuse.
Analytical Characterization
Spectroscopic Data
Table 3: Key NMR Signals (CDCl₃, 400 MHz)
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Indoline C6-H | 6.82 | Singlet | 1H |
| Morpholine CH₂ | 3.62–3.58 | Multiplet | 8H |
| Acetamide NH | 6.21 | Broad | 1H |
Challenges and Mitigation
- Amine Oxidation : Use of degassed solvents under N₂ atmosphere reduces indoline decomposition.
- Epimerization : Low-temperature coupling (Method F) prevents racemization at the acetamide center.
- Byproduct Formation : Silica gel pretreatment (5% Et₃N) minimizes tailing during purification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
